molecular formula C16H17NO2S B5811045 1-[(2,4-dimethylphenyl)sulfonyl]indoline

1-[(2,4-dimethylphenyl)sulfonyl]indoline

Cat. No. B5811045
M. Wt: 287.4 g/mol
InChI Key: ZDEOONFXEXIDFL-UHFFFAOYSA-N
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Description

“1-[(2,4-dimethylphenyl)sulfonyl]indoline” is a chemical compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A variety of techniques have been developed for the synthesis of indole and its derivatives . For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The molecular structure of “1-[(2,4-dimethylphenyl)sulfonyl]indoline” consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The chemical formula of indole is "C8H7N" .


Chemical Reactions Analysis

Indole derivatives exhibit a variety of chemical reactions . For instance, indole-sulfonamide undergoes substitution, primarily at the C-3 position . The reactivity of indole derivatives is directly related to their structure .


Physical And Chemical Properties Analysis

Indole is a relatively weak basic chemical . This is due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . The pKa value of a molecule, which describes its acidity, is directly related to its structure .

Scientific Research Applications

Anti-Microbial Agent

Sulfonamide-based indole derivatives, such as “1-[(2,4-dimethylphenyl)sulfonyl]indoline”, have been synthesized and used as anti-microbial agents . These compounds have shown activity against various bacteria, including Staphylococcus aureus , Bacillus megaterium , Klebsiella pneumonia , Escherichia coli , Salmonellatyphiae , Shigella sp. , and Enterobacter aerogenes .

Anti-Cancer Agent

Indole derivatives have been gaining a lot of importance in medicinal chemistry due to their physiological activity which includes anti-cancer properties . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions .

Anti-Tubercular Agent

Indole and its derivatives have been reported to possess anti-tubercular properties . This makes them a potential candidate for the development of new drugs to treat tuberculosis.

Anti-Viral Agent

Indole derivatives have been reported to possess anti-viral properties . They have been used in the synthesis of compounds that have shown anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Anti-Malarial Agent

Indole and its derivatives have been reported to possess anti-malarial properties . This makes them a potential candidate for the development of new drugs to treat malaria.

Anti-Inflammatory Agent

Indole derivatives have been reported to possess anti-inflammatory properties . This makes them a potential candidate for the development of new drugs to treat inflammatory diseases.

Anti-Leishmanial Agent

Indole and its derivatives have been reported to possess anti-leishmanial properties . This makes them a potential candidate for the development of new drugs to treat leishmaniasis.

Enzyme Inhibitory

Indole derivatives have been reported to possess enzyme inhibitory properties . This makes them a potential candidate for the development of new drugs to treat diseases related to enzyme malfunction.

Mechanism of Action

The mechanism of action of indole derivatives is often related to their physiological actions . They have been used for the treatment of various disorders, including cancer, microbial infections, and other types of disorders .

Safety and Hazards

The safety and hazards associated with “1-[(2,4-dimethylphenyl)sulfonyl]indoline” would depend on its specific physical and chemical properties. It’s always important to refer to the safety data sheet (SDS) for detailed information .

Future Directions

The future directions in the research of indole derivatives like “1-[(2,4-dimethylphenyl)sulfonyl]indoline” could involve the development of novel methods of synthesis . This could lead to the development of new pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-12-7-8-16(13(2)11-12)20(18,19)17-10-9-14-5-3-4-6-15(14)17/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEOONFXEXIDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole

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